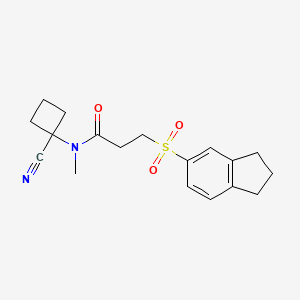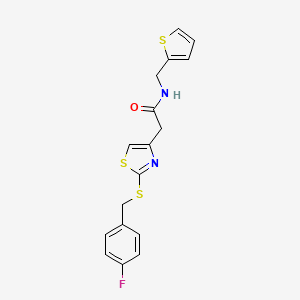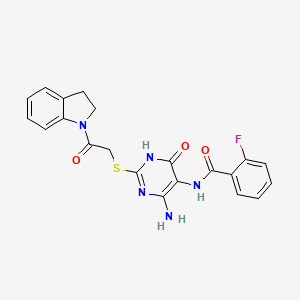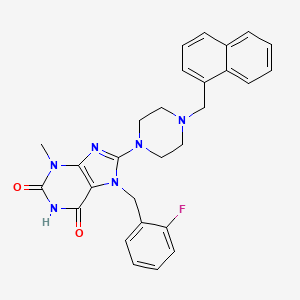
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide X is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective effects: Compound X has been shown to protect neurons from oxidative stress and inflammation, leading to its potential in the treatment of neurological disorders.
3. Anti-inflammatory and anti-oxidant effects: Compound X has been shown to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide X in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of using this compound X in lab experiments include its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide X, including:
1. Further studies on its potential in cancer therapy, including in vivo studies.
2. Further studies on its potential in the treatment of neurological disorders, including in vivo studies.
3. Further studies on its potential in the treatment of cardiovascular diseases, including in vivo studies.
4. Optimization of the synthesis method to reduce the cost and increase the yield of this compound X.
In conclusion, this compound X is a synthetic this compound that has been extensively studied for its potential in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for further research in cancer therapy, neurological disorders, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of this compound X and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide X involves several steps, including the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with N-methylpropanamide, followed by the reaction of the resulting product with 1-cyanocyclobutane. The final product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound X.
Applications De Recherche Scientifique
Compound X has been studied extensively for its potential in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-indene-5-sulfonyl)-N-methylpropanamide X has been studied include:
1. Cancer Research: Compound X has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
2. Neurological Disorders: Compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: Compound X has been shown to have anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of cardiovascular diseases such as atherosclerosis and hypertension.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-20(18(13-19)9-3-10-18)17(21)8-11-24(22,23)16-7-6-14-4-2-5-15(14)12-16/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSNMGKYEYGRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCS(=O)(=O)C1=CC2=C(CCC2)C=C1)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2448633.png)
![N-(3-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448634.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)

![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-3-carboxamide](/img/structure/B2448640.png)
![[4-[(Z)-3-[2-Chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2448642.png)
![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)
